molecular formula C8H5BrN2O2 B1455051 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 1252572-24-9

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No. B1455051
M. Wt: 241.04 g/mol
InChI Key: PDIZMUGQMJBNGV-UHFFFAOYSA-N
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Description

“4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” is a chemical compound . Its empirical formula is C8H5BrN2O2 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” can be represented by the SMILES string BrC1=CN=CC2=C1C=CN2 . This indicates that the compound contains a bromine atom attached to a pyrrolopyridine ring.

Scientific Research Applications

1. Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones

  • Application Summary: Pyridine-2-carboxylic acid, a compound similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, has been used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds have important biological properties, including being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .
  • Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The reaction proceeded through the carbocation intermediate .
  • Results: The protocol quickly constructed products under milder conditions . The electronic effect of the various substituents in aromatic rings was also investigated .

2. Inhibition of Fibroblast Growth Factor Receptors

  • Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, have been synthesized and found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, so targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

3. Treatment of Hyperglycemia and Related Disorders

  • Application Summary: Compounds similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compounds were found to be effective in reducing blood glucose levels, which may have significant implications for the treatment of various disorders .

4. Inhibition of Breast Cancer Cell Proliferation

  • Application Summary: A derivative of 1H-pyrrolo[2,3-b]pyridine, which is structurally similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compound significantly inhibited the migration and invasion of 4T1 cells .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It can also cause skin irritation (Skin Irrit. 2) and serious eye damage (Eye Dam. 1) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if feeling unwell (P301 + P312) .

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIZMUGQMJBNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=CN=CC(=C21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743745
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

CAS RN

1252572-24-9
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252572-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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